molecular formula C23H40N6O7S B14193023 L-Isoleucylglycyl-L-alanyl-L-methionyl-L-prolylglycine CAS No. 913259-87-7

L-Isoleucylglycyl-L-alanyl-L-methionyl-L-prolylglycine

Cat. No.: B14193023
CAS No.: 913259-87-7
M. Wt: 544.7 g/mol
InChI Key: CWHLFWZAKIUWDJ-GMHRPJKWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Isoleucylglycyl-L-alanyl-L-methionyl-L-prolylglycine is a peptide compound composed of the amino acids isoleucine, glycine, alanine, methionine, and proline. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and molecular biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucylglycyl-L-alanyl-L-methionyl-L-prolylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or hydroxyazabenzotriazole (HOAt).

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Industrial Production Methods

In an industrial setting, the production of peptides like this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Isoleucylglycyl-L-alanyl-L-methionyl-L-prolylglycine can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Amino acid residues can be substituted or modified using specific reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or performic acid.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: N-hydroxysuccinimide (NHS) esters for amine modifications.

Major Products Formed

    Oxidation: Methionine sulfoxide, methionine sulfone.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with altered side chains.

Scientific Research Applications

L-Isoleucylglycyl-L-alanyl-L-methionyl-L-prolylglycine has various applications in scientific research:

    Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

    Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Isoleucylglycyl-L-alanyl-L-methionyl-L-prolylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing processes like signal transduction, enzyme activity, or cellular communication.

Comparison with Similar Compounds

Similar Compounds

    L-Isoleucylglycyl-L-valyl-L-alanyl-L-prolylglycine: Similar structure but with valine instead of methionine.

    L-Methionyl-L-threonyl-L-leucyl-L-isoleucylglycyl-L-alanyl-L-alanyl-L-histidyl-L-asparaginylglycyl-L-seryl-L-alanyl-L-glutaminyl-L-leucyl-L-leucyl-N5- (diaminomethylene)-L-ornithyl-L-glutaminyl-L-leucyl-N5- (diaminomethylene)-L-ornithylglycyl-L-glutaminyl-L-leucylglycyl-L-prolyl-L-prolylglycyl-L-seryl-N5- (diaminomethylene)-L-ornithinamide: A more complex peptide with additional amino acids and functional groups.

Properties

CAS No.

913259-87-7

Molecular Formula

C23H40N6O7S

Molecular Weight

544.7 g/mol

IUPAC Name

2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]acetic acid

InChI

InChI=1S/C23H40N6O7S/c1-5-13(2)19(24)22(35)25-11-17(30)27-14(3)20(33)28-15(8-10-37-4)23(36)29-9-6-7-16(29)21(34)26-12-18(31)32/h13-16,19H,5-12,24H2,1-4H3,(H,25,35)(H,26,34)(H,27,30)(H,28,33)(H,31,32)/t13-,14-,15-,16-,19-/m0/s1

InChI Key

CWHLFWZAKIUWDJ-GMHRPJKWSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(CCSC)C(=O)N1CCCC1C(=O)NCC(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.